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Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

Cat. No.: B1279362 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 2-aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal

chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This

technical guide provides a comprehensive overview of the synthesis, biological evaluation, and

potential therapeutic applications of this versatile class of compounds, with a focus on

derivatives of the core 2-Amino-4-methylnicotinonitrile structure. The information presented

herein is intended to serve as a valuable resource for researchers and professionals engaged

in drug discovery and development.

Synthesis of 2-Aminonicotinonitrile Derivatives
The synthesis of 2-aminonicotinonitrile derivatives is often achieved through multi-component

reactions (MCRs), which offer efficiency and atom economy. A common and effective method is

a one-pot condensation reaction involving an aldehyde, a ketone, malononitrile, and

ammonium acetate.[1][2][3] This approach allows for the rapid assembly of the substituted

pyridine core.

Various catalysts and reaction conditions have been employed to optimize the synthesis. For

instance, boric acid has been utilized as a green catalyst under microwave irradiation, leading

to high yields of 2-amino-4,6-diarylnicotinonitriles.[1] Other methodologies include the use of

ionic liquids as reaction media, which can facilitate the reaction and product isolation.[3] The

general mechanism involves an initial Knoevenagel condensation, followed by a Michael
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addition and subsequent cyclization and aromatization to form the final 2-aminonicotinonitrile

product.

Experimental Protocol: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles[2][4]

This protocol describes a general procedure for the synthesis of 2-amino-4,6-diaryl-

nicotinonitrile derivatives.

Chalcone Synthesis (Step 1):

In a round-bottom flask, dissolve equimolar amounts of a substituted acetophenone and a

substituted benzaldehyde in ethanol.

Add a catalytic amount of a base (e.g., 10% alcoholic NaOH) to the mixture.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

The resulting chalcone can be used in the next step with or without further purification.

2-Aminonicotinonitrile Formation (Step 2):

To the chalcone from Step 1 (1 mmol), add malononitrile (1 mmol) and an excess of

ammonium acetate (e.g., 3-8 equivalents) in a suitable solvent such as absolute ethanol or

acetic acid.

Reflux the reaction mixture overnight.

After cooling, the precipitate is filtered, washed with water and a cold solvent (e.g.,

ethanol), and then dried.

The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to

afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

Experimental Workflow: Synthesis of 2-Aminonicotinonitrile Derivatives
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A generalized workflow for the synthesis of 2-aminonicotinonitrile derivatives.

Therapeutic Applications and Biological Activity
Derivatives of 2-aminonicotinonitrile have been investigated for a range of therapeutic

applications, with promising results in several areas.

Certain 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated significant cytotoxic

activity against human breast cancer cell lines.[4] For example, some compounds have shown

higher potency than the standard chemotherapeutic drug Doxorubicin in in-vitro assays.[4] The

mechanism of action is believed to involve the inhibition of key cellular processes in cancer

cells.

Experimental Protocol: MTT Assay for Cytotoxicity[4]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay, a colorimetric method for assessing cell viability.
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Cell Seeding:

Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 1.0 ×

10⁴ cells/well.

Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment:

After incubation, treat the cells with various concentrations of the test compounds (2-

aminonicotinonitrile derivatives) and a control (e.g., Doxorubicin).

Incubate the treated cells for another 24 hours.

MTT Addition and Incubation:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours to allow the formation of formazan crystals by viable cells.

Formazan Solubilization and Absorbance Measurement:

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan

crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability compared to the untreated control.

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Quantitative Data: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast

Cancer Cell Lines[4]
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Compound MDA-MB-231 IC₅₀ (µM) MCF-7 IC₅₀ (µM)

Compound 2 8.01 ± 0.5 16.20 ± 1.3

Compound 3 < 3.18 < 4.17

Compound 4 6.93 ± 0.4 5.59 ± 0.3

Compound 5 15.52 ± 1.2 20.07 ± 1.5

Compound 6 10.23 ± 0.8 9.47 ± 0.7

Doxorubicin (Control) 3.18 ± 0.1 4.17 ± 0.2

Note: The specific structures of compounds 2-6 are detailed in the cited literature.

Analogues of 2-amino-4-methylpyridine, which share a similar structural motif with 2-Amino-4-
methylnicotinonitrile, have been identified as potent inhibitors of inducible nitric oxide

synthase (iNOS).[5][6] Overproduction of nitric oxide by iNOS is implicated in various

inflammatory diseases, making iNOS a valuable therapeutic target. Some of these pyridine

derivatives have shown high selectivity for iNOS over the endothelial (eNOS) and neuronal

(nNOS) isoforms, which is crucial for minimizing side effects.[5]

Signaling Pathway: Role of iNOS in Inflammation
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Simplified pathway showing iNOS induction and the inhibitory action of 2-aminopyridine
derivatives.

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms by 2-Amino-4-methylpyridine

Analogues[5][6]
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Compound
iNOS IC₅₀
(nM)

eNOS IC₅₀
(nM)

nNOS IC₅₀
(nM)

Selectivity
(eNOS/iNOS
)

Selectivity
(nNOS/iNO
S)

2-Amino-4-

methylpyridin

e

6 (mouse) - 100 (human) - 16.7

Compound 2 193 - - - -

Compound 9 - - - - -

Compound

18
- - - ~30 ~10

Compound

20
- - - - -

Note: Data for compounds 2, 9, 18, and 20 are from a study on position-6 substituted 2-amino-

4-methylpyridine analogues. The exact IC₅₀ values for some compounds were not provided in

the abstract.[5] The IC₅₀ for 2-Amino-4-methylpyridine against human recombinant iNOS was

40 nM.[6]

The 2-aminonicotinonitrile scaffold has been explored for a variety of other therapeutic uses,

including:

Antimicrobial Activity: Certain derivatives have shown activity against various pathogens.[4]

Anthelmintic Activity: Amino-acetonitrile derivatives have demonstrated high activity against

parasitic nematodes.[7]

SIRT1 Inhibition: The 2-aminonicotinonitrile framework has been investigated for the

development of sirtuin-1 (SIRT1) inhibitors, which have potential applications in metabolic

diseases and cancer.[4]

A₂A Adenosine Receptor Antagonism: Some derivatives have been identified as antagonists

of the A₂A adenosine receptor, a target for neurodegenerative diseases and cancer

immunotherapy.[4]
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Future Directions
The diverse biological activities of 2-aminonicotinonitrile derivatives highlight the significant

potential of this chemical class in drug discovery. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of

these compounds for their respective targets.

Mechanism of Action Studies: To fully elucidate the molecular mechanisms underlying their

biological effects.

In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of lead

compounds in animal models.

Exploration of New Therapeutic Areas: To investigate the activity of this scaffold against

other disease targets.

The continued exploration of the 2-aminonicotinonitrile chemical space is likely to yield novel

therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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